3,3'-Dimethyl-1,1'-diphenyl-1h,1'h-4,4'-bipyrazole-5,5'-diol
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Overview
Description
Preparation Methods
The synthesis of 3,3’-Dimethyl-1,1’-diphenyl-1h,1’h-4,4’-bipyrazole-5,5’-diol involves several steps. One common method is the condensation of 3-methyl-1-phenyl-5-pyrazolone with another molecule of the same compound under acidic conditions . The reaction typically requires a catalyst such as hydrochloric acid and is carried out at elevated temperatures to facilitate the formation of the bipyrazole structure . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling the temperature, reaction time, and concentration of reactants .
Chemical Reactions Analysis
3,3’-Dimethyl-1,1’-diphenyl-1h,1’h-4,4’-bipyrazole-5,5’-diol can undergo various chemical reactions, including:
Scientific Research Applications
3,3’-Dimethyl-1,1’-diphenyl-1h,1’h-4,4’-bipyrazole-5,5’-diol has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,3’-Dimethyl-1,1’-diphenyl-1h,1’h-4,4’-bipyrazole-5,5’-diol involves its ability to scavenge free radicals and reduce oxidative stress. The compound interacts with reactive oxygen species (ROS) and neutralizes them, thereby protecting cells from oxidative damage. This mechanism is similar to that of edaravone, which targets molecular pathways involved in oxidative stress and inflammation.
Comparison with Similar Compounds
3,3’-Dimethyl-1,1’-diphenyl-1h,1’h-4,4’-bipyrazole-5,5’-diol can be compared with other similar compounds such as:
Bis(3-methyl-1-phenyl-5-pyrazolone): This compound has a similar structure but differs in the substitution pattern on the pyrazole rings.
3,3’-Dimethyl-1,1’-diphenyl-4,4’-bi(5-pyrazolone): Another similar compound with a different substitution pattern.
Properties
IUPAC Name |
5-methyl-4-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-2-phenyl-1H-pyrazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c1-13-17(19(25)23(21-13)15-9-5-3-6-10-15)18-14(2)22-24(20(18)26)16-11-7-4-8-12-16/h3-12,21-22H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJVXSIRUQCTBV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C3=C(NN(C3=O)C4=CC=CC=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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